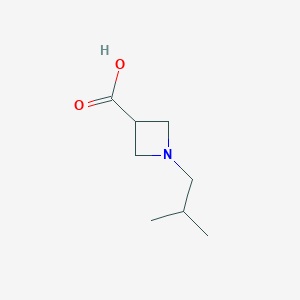![molecular formula C10H10O2S B6147682 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid CAS No. 1194655-80-5](/img/no-structure.png)
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid” is a chemical compound with the CAS Number: 1194655-80-5 . Its IUPAC name is 4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-2-carboxylic acid . The compound has a molecular weight of 194.25 .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid involves the cyclization of a precursor compound containing a thiol group and a carboxylic acid group. The cyclization reaction is carried out under acidic conditions to form the desired product.", "Starting Materials": [ "2,4-pentadienoic acid", "2-mercaptoethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-pentadienoic acid in ethanol and add sodium hydroxide to adjust the pH to 7-8.", "Step 2: Add 2-mercaptoethanol to the solution and stir for 1 hour at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 5: Concentrate the product under reduced pressure to obtain the precursor compound.", "Step 6: Dissolve the precursor compound in a mixture of water and ethanol.", "Step 7: Add hydrochloric acid to the solution to adjust the pH to 2-3.", "Step 8: Heat the solution to reflux for 4 hours.", "Step 9: Cool the solution and extract the product with ethyl acetate.", "Step 10: Dry the product over sodium sulfate and concentrate under reduced pressure to obtain 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid." ] } | |
CAS-Nummer |
1194655-80-5 |
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
